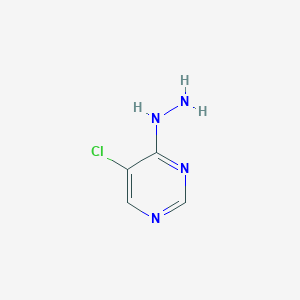

5-Chloro-4-hydrazinylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-7-2-8-4(3)9-6/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCESQYFAIUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Hydrazinylpyrimidine

Established Synthetic Routes to the Core Compound

The most common and well-documented approach for synthesizing 5-chloro-4-hydrazinylpyrimidine involves the reaction of a dihalogenated pyrimidine (B1678525) with hydrazine (B178648) hydrate (B1144303). This method is favored for its directness and relatively high yields.

Nucleophilic Substitution on Halogenated Pyrimidine Precursors

The foundational method for producing this compound relies on the nucleophilic aromatic substitution of a chlorine atom from a suitable pyrimidine precursor. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates this substitution.

A primary and efficient route to this compound is the reaction of 2,4-dichloropyrimidine (B19661) with hydrazine hydrate. nih.gov In this reaction, one of the chlorine atoms of the 2,4-dichloropyrimidine is selectively replaced by a hydrazinyl group. The reaction is typically carried out by adding hydrazine hydrate dropwise to a solution of the dichloropyrimidine. nih.gov The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for the selective formation of 4-hydrazinyl-5-chloropyrimidine. This selectivity is a key aspect of this synthetic route.

A similar reaction involves the treatment of 2,4,5-trichloropyrimidine (B44654) with hydrazine hydrate in ethanol (B145695) at room temperature to yield the corresponding hydrazinylpyrimidine derivative. nih.gov

The efficiency and outcome of the synthesis of this compound are significantly influenced by various reaction parameters, including the choice of solvent, reaction temperature, and the presence or absence of a base.

Solvents: Ethanol is a commonly used solvent for the reaction between dichloropyrimidines and hydrazine hydrate. nih.govorgsyn.org Other solvents such as isopropyl alcohol and N,N-dimethylformamide have also been employed. nih.govgoogle.com The solvent's role is to dissolve the reactants and facilitate their interaction.

Temperature: The reaction temperature is a critical factor. For instance, the reaction of 2,4,5-trichloropyrimidine with hydrazine hydrate is conducted at 25 °C. nih.gov In other cases, the reaction mixture is refluxed, indicating a higher temperature is required to drive the reaction to completion. nih.govmdpi.com The optimal temperature depends on the specific reactants and desired reaction rate.

Bases: In some synthetic protocols for related hydrazinylpyrimidines, a base such as N,N-diisopropylethylamine (DIPEA) is added to the reaction mixture. nih.gov The base can neutralize the hydrogen halide formed during the reaction, thereby preventing side reactions and improving the yield of the desired product.

| Precursor | Reagent | Solvent | Temperature | Base | Product | Reference |

| 2,4-Dichloropyrimidine | Hydrazine Hydrate | Ethanol | Reflux | Not Specified | This compound | nih.gov |

| 2,4,5-Trichloropyrimidine | Hydrazine Hydrate | Isopropyl Alcohol | Reflux | DIPEA | Intermediate for further synthesis | nih.gov |

| 2,4,5-Trichloropyrimidine | Hydrazine Hydrate | Ethanol | 25 °C | Not Specified | Key intermediate | nih.gov |

| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | Reflux | Not Specified | 1-(3-Chloropyridin-2-yl)hydrazine | nih.gov |

| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine Hydrate | None (neat) | Reflux | Not Specified | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | mdpi.com |

Comparative Analysis of Synthetic Pathways (e.g., Sequential vs. Cascade Approaches)

In the broader context of synthesizing complex molecules containing the hydrazinylpyrimidine moiety, both sequential and cascade (or tandem) reaction strategies are employed.

A sequential approach involves the stepwise synthesis of the target molecule, where each reaction is carried out to completion and the intermediate product is isolated and purified before proceeding to the next step. For example, the synthesis of certain 2,4-diarylaminopyrimidine hydrazone derivatives involves first reacting 2,4,5-trichloropyrimidine with an amine, followed by a separate reaction with hydrazine hydrate to introduce the hydrazinyl group. nih.gov This method offers better control over each reaction step and simplifies purification.

Conversely, a cascade approach involves a series of reactions occurring in a single pot, where the product of one reaction becomes the substrate for the next. This can lead to a more efficient synthesis by reducing the number of work-up and purification steps. While specific examples for this compound are not detailed in the provided results, the synthesis of related complex heterocyclic systems often benefits from cascade reactions to rapidly build molecular complexity. nih.gov For instance, a Michael addition/SN2 reaction sequence can establish a trans addition in a single process. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency and environmental footprint of the synthesis of this compound and its derivatives, advanced techniques are being explored.

Application of Catalytic Systems for Enhanced Reaction Efficiency

While the direct nucleophilic substitution reaction is often efficient, catalytic systems can offer advantages in terms of reaction rates, yields, and selectivity. The use of catalysts can enable reactions to proceed under milder conditions. For instance, in the synthesis of related hydrazone derivatives, palladium catalysts like Pd(dppf)Cl2·CH2Cl2 have been utilized. orgsyn.org Although not directly applied to the synthesis of this compound in the provided context, this highlights the potential for metal-catalyzed cross-coupling reactions to form C-N bonds in pyrimidine systems.

Furthermore, catalyst-free and additive-free methods under microwave conditions are emerging as an eco-friendly alternative for the synthesis of related heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.com This approach offers short reaction times and high yields, demonstrating a promising direction for the synthesis of hydrazinyl-containing heterocycles. mdpi.com

Strategies for Optimizing Yield and Purity in Laboratory Scale

The optimization of synthetic routes for pyrimidine derivatives is a multifaceted process that involves the careful manipulation of reaction conditions to maximize product yield and purity. In the context of this compound, which is typically synthesized via the nucleophilic substitution of a di-chlorinated pyrimidine precursor with hydrazine, several key parameters are crucial for optimization. These include temperature, reaction time, and the stoichiometry of the reactants.

Research into the synthesis of related pyrimidine structures, such as the conversion of pyrimidines into pyrazoles, has demonstrated that temperature plays a significant role in reaction efficiency. For instance, in one study, increasing the reaction temperature from 23 °C to 35 °C resulted in a substantial increase in yield from 37% to 72%. nih.gov This was attributed to the higher temperature favoring the nucleophilic attack by hydrazine over competing side reactions like detriflylation. nih.gov Similarly, the reaction time is a critical factor; a procedure for synthesizing a 2,4-diarylaminopyrimidine hydrazone involved stirring the reaction mixture of the chloro-pyrimidine intermediate with hydrazine monohydrate for 4 hours at 25 °C to ensure the completion of the reaction. nih.gov

The stoichiometry of the reactants, particularly the amount of hydrazine used, is another vital aspect. A slight excess of hydrazine is often employed to drive the reaction to completion, but a large excess can complicate purification. In the synthesis of other heterocyclic compounds, using a modest excess (e.g., 1.05 equivalents) of hydrazine followed by removal of the solvent and direct loading onto a silica (B1680970) gel column has been an effective strategy. reddit.com

The findings from various laboratory-scale syntheses of related compounds can be summarized to highlight the impact of different parameters on the reaction outcome.

| Parameter | Condition | Observation/Effect | Reference |

|---|---|---|---|

| Temperature | Increase from 23 °C to 35 °C | Yield increased from 37% to 72% by favoring nucleophilic attack. | nih.gov |

| Reaction Time | 4 hours at 25 °C | Sufficient time for the completion of the hydrazinolysis reaction. | nih.gov |

| Stoichiometry | 1.05 equivalents of hydrazine | Effective for driving the reaction to completion without significant purification issues. | reddit.com |

| Solvent | Ethanol | Commonly used solvent for reactions involving hydrazine hydrate with pyrimidine derivatives. | nih.gov |

Principles of Purification and Isolation for Pyrimidine Hydrazines

The purification and isolation of pyrimidine hydrazines are critical steps to obtain a product of high purity, which is essential for its intended applications. The primary methods employed are recrystallization and chromatographic techniques, each with its own set of principles and best practices.

Recrystallization Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle behind it is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For pyrimidine derivatives and related hydrazones, various solvents have been proven effective. Methanol is frequently mentioned for recrystallizing uracil (B121893) and urea (B33335) derivatives. rsc.orgrsc.org In some cases, after the reaction is complete, the desired product precipitates from the reaction mixture upon cooling, and can be collected by simple filtration, sometimes followed by recrystallization to improve purity. nih.govrsc.org For instance, N-aminophthalimide, a related hydrazine derivative, was reported to be recrystallized from ethyl acetate (B1210297) (AcOEt). reddit.com The choice of solvent is critical and often determined empirically.

| Solvent | Application/Compound Type | Reference |

|---|---|---|

| Methanol | Hydrazone of a uracil derivative, N-chloroacetyl-N-phenylurea | rsc.orgrsc.org |

| Ethyl Acetate (AcOEt) | N-aminophthalimide | reddit.com |

| Isopropanol | 2-hydroxy-5-nitropyridine | google.com |

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatographic techniques are powerful tools for the separation and purification of compounds from complex mixtures. For pyrimidine hydrazines, column chromatography is a commonly employed method. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).

Column chromatography on silica gel is particularly useful for removing excess reagents, such as hydrazine hydrate, which tends to adhere strongly to the silica. reddit.com The choice of the eluent system is crucial for achieving good separation. The polarity of the eluent is adjusted to control the movement of the compounds down the column. For polar compounds like pyrimidine hydrazines, polar eluents or a gradient of increasing polarity is often used. For example, acetone (B3395972) has been used as an eluent to isolate a polar product from a silica gel column. reddit.com

Besides standard silica gel chromatography, other techniques like reversed-phase liquid chromatography and hydrophilic interaction chromatography (HILIC) are also applicable for the separation of pyrimidines and their derivatives. dntb.gov.uanih.gov HILIC, in particular, is well-suited for separating highly polar compounds. nih.govresearchgate.net The retention of analytes in HILIC can be finely tuned by varying parameters such as the percentage of acetonitrile (B52724) (ACN) in the mobile phase, salt concentration, pH, and column temperature. nih.govresearchgate.net

| Technique | Stationary Phase | Mobile Phase/Eluent | Application Notes | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Acetone | Effective for removing residual hydrazine hydrate and purifying polar products. | reddit.com |

| Reversed-Phase LC | C18 | Varies (e.g., Acetonitrile/Water) | General technique for pyrimidine derivatives. | dntb.gov.ua |

| Hydrophilic Interaction Chromatography (HILIC) | ZIC-HILIC, TSKgel Amide-80 | Acetonitrile, Ammonium Formate | Excellent for separating highly polar nucleobases and nucleosides. Retention is tunable by adjusting mobile phase composition, pH, and temperature. | nih.govresearchgate.net |

| Starch Column Chromatography | Starch | n-propanol/0.5 N HCl (2:1) | Used for the resolution of pyrimidine and purine (B94841) bases. | sciencehistory.org |

Reactivity and Derivatization Chemistry of 5 Chloro 4 Hydrazinylpyrimidine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a variety of functional groups and the construction of more complex molecular architectures.

The chlorine atom can be readily displaced by various nitrogen-based nucleophiles, such as primary and secondary amines. This reaction is a common strategy for synthesizing aminopyrimidine derivatives. For instance, in a related pyrimidine system, the chlorine atom of 4-chloro-5-iodo-2-benzylthiopyrimidine undergoes reaction with substituted aromatic amines and 2-aminopyridine (B139424) to yield the corresponding 4-amino derivatives. researchgate.net Similarly, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with dimethylamine (B145610) to produce the corresponding dimethylamino-substituted pyrimidine. rsc.org A key step in the synthesis of certain bioactive molecules involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with an amine, such as the reaction between 2,4,5-trichloropyrimidine (B44654) and 2-amino-N-methylbenzamide. nih.gov This type of reaction highlights the utility of chloro-substituted pyrimidines as building blocks for creating libraries of substituted amine derivatives.

Table 1: Examples of Nucleophilic Substitution by Nitrogen-Based Nucleophiles

| Starting Material | Nucleophile | Product |

|---|---|---|

| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Substituted Aromatic Amines | 4-(Arylamino)-5-iodo-2-benzylthiopyrimidine |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |

Data compiled from research on related pyrimidine structures. researchgate.netrsc.orgnih.gov

Analogous to the reactions with amines, sulfur-based nucleophiles like thiols and their corresponding salts can displace the chlorine atom to form thioether linkages. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, results in the formation of ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate. rsc.org This demonstrates a straightforward method for introducing sulfur-containing moieties onto the pyrimidine scaffold, which is of interest for developing compounds with specific electronic and biological properties.

Table 2: Example of Nucleophilic Substitution by a Sulfur-Based Nucleophile

| Starting Material | Nucleophile | Product |

|---|

Data sourced from a study on a related pyrimidine carboxylate. rsc.org

The nucleophilic substitution of the chlorine atom is a cornerstone in the synthesis of a diverse array of substituted pyrimidine derivatives. nih.gov By varying the nucleophile—be it nitrogen-based, sulfur-based, or otherwise—chemists can systematically modify the structure of the parent compound to achieve desired properties. rsc.org These reactions are fundamental in creating precursors for more complex fused heterocyclic systems or for direct use as biologically active agents. The ability to introduce different substituents at this position is a key advantage in medicinal chemistry for structure-activity relationship studies.

Hydrazone Formation and Condensation Reactions

The hydrazinyl group (-NHNH2) of 5-Chloro-4-hydrazinylpyrimidine is a reactive nucleophile that readily participates in condensation reactions, most notably with carbonyl compounds.

The reaction between a hydrazine (B178648) and a carbonyl compound, such as an aldehyde or ketone, is a classic condensation reaction that yields a hydrazone. numberanalytics.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-N). numberanalytics.comnih.gov In the context of this compound derivatives, the hydrazinyl moiety is condensed with a variety of substituted aldehydes or ketones. nih.gov This reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be promoted by heating. nih.gov The result is the formation of a new series of pyrimidine-hydrazone derivatives, where the substituent from the aldehyde or ketone is appended to the pyrimidine core through the hydrazone linkage. nih.gov

Table 3: General Reaction Scheme for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

|---|

This represents a general transformation documented in synthetic chemistry. nih.govresearchgate.net

Hydrazones derived from substituted pyrimidines are significant synthetic intermediates and are often the target molecules themselves due to their biological activities. The hydrazone moiety is a valuable functional group in drug design because it can act as both a hydrogen bond donor and acceptor, and it imparts a degree of conformational flexibility to the molecule. nih.gov This has led to the development of hydrazone-containing compounds with potent anti-tumor activities. nih.gov For example, a series of 2,4-diarylaminopyrimidine hydrazone derivatives were synthesized and identified as potent anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK). nih.gov Furthermore, compared to imines, hydrazones can exhibit greater stability towards hydrolysis, which is an advantageous property for compounds intended for biological applications. researchgate.net Their versatility and the wide range of applications for the resulting hydrazones underscore the importance of this reaction in medicinal chemistry. numberanalytics.com

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the participation of both the hydrazinyl and chloro groups, leading to the formation of new rings fused to the pyrimidine core.

Pyrrolo[2,3-d]pyrimidines:

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a significant application of this compound's reactivity. mdpi.com These compounds are of considerable interest due to their structural similarity to purine (B94841) nucleosides, which are fundamental components of DNA and RNA. mdpi.com The general strategy for constructing the pyrrolo[2,3-d]pyrimidine system from this compound involves the reaction with a suitable three-carbon synthon. This process typically proceeds through an initial condensation with the hydrazinyl group, followed by an intramolecular cyclization that displaces the chloro substituent, thereby forming the fused pyrrole (B145914) ring.

A variety of tricyclic pyrrolo[2,3-d]pyrimidines have been synthesized, and they have shown potential as inhibitors of protein-protein interactions. mdpi.com The general synthetic route often involves the initial formation of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which can then be further functionalized. google.comnih.govgoogle.com

Triazolo[4,3-c]pyrimidines:

The rsc.orgnih.govresearchgate.nettriazolo[4,3-c]pyrimidine ring system is another important class of fused heterocycles that can be accessed from this compound. nih.gov The formation of this system involves the reaction of the hydrazinyl group with a one-carbon unit, which can be provided by various reagents such as orthoesters or cyanogen (B1215507) bromide. The initial reaction forms a hydrazone-like intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the pyrimidine ring nitrogen onto the newly introduced carbon, leading to the fused triazole ring.

The synthesis of rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines, an isomeric system, has been reported through one-pot, three-component reactions, highlighting the versatility of triazole-pyrimidine synthesis. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems from Pyrimidine Derivatives

| Starting Material | Reagent(s) | Fused System | Reference(s) |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | 4,6-bis(5-pyrimidyl)pyrimidine | rsc.org |

| 2,4-Dichloropyrimidine (B19661) | Arylboronic acids | Diarylpyrimidines | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | researchgate.netmdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl and heteroaryl boronic acids | 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | rsc.org |

The intramolecular cyclization reactions of this compound derivatives are governed by fundamental principles of nucleophilic substitution and condensation chemistry. The key mechanistic step in the formation of many fused systems is the intramolecular nucleophilic attack of a nitrogen atom from the hydrazinyl moiety (or a derivative thereof) onto an electrophilic carbon center.

In the formation of pyrrolo[2,3-d]pyrimidines, for instance, the reaction with a β-dicarbonyl compound or its equivalent leads to a vinylogous hydrazide intermediate. Subsequent intramolecular cyclization is facilitated by the favorable proximity of the reacting groups and the stability of the resulting aromatic pyrrole ring. The chloro group at the 5-position acts as a leaving group in this process.

For the synthesis of triazolopyrimidines, the mechanism often involves the initial formation of a hydrazone with a one-carbon electrophile. Tautomerization can then position a nitrogen atom of the newly formed side chain for an intramolecular nucleophilic attack on a carbon atom of the pyrimidine ring, leading to ring closure. The specific isomer of the triazolopyrimidine formed ([1,5-a], [4,3-a], etc.) is dependent on the reaction conditions and the nature of the reactants. researchgate.net

Redox Chemistry of the Hydrazinyl Moiety

The hydrazinyl group of this compound is redox-active and can undergo both oxidation and reduction reactions, leading to a variety of products with different functional groups.

The oxidation of the hydrazinyl group can lead to the formation of a diazonium salt, which is a highly reactive intermediate. This diazonium species can then undergo various transformations, including:

Dediazoniation: Loss of nitrogen gas (N₂) to form a pyrimidinyl cation, which can be trapped by various nucleophiles.

Coupling Reactions: Reaction with electron-rich aromatic compounds to form azo-coupled products.

The specific products obtained from the oxidation of this compound depend on the oxidizing agent used and the reaction conditions.

The reduction of the hydrazinyl moiety can also be achieved using various reducing agents. The primary product of this reaction is the corresponding amino-pyrimidine, 5-chloro-4-aminopyrimidine. This transformation is significant as it provides a route to a different class of substituted pyrimidines.

Alternatively, reductive cleavage of the N-N bond of the hydrazinyl group can occur under certain conditions, leading to the formation of ammonia (B1221849) and the corresponding aminopyrimidine.

Advanced Coupling Reactions (e.g., Suzuki Cross-Coupling for Related Derivatives)

While direct Suzuki cross-coupling on this compound itself may be complicated by the reactivity of the hydrazinyl group, related chloro-pyrimidine derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, in particular, has been extensively used to introduce aryl and heteroaryl substituents onto the pyrimidine ring. rsc.orgnih.govresearchgate.netrsc.orgmdpi.com

For instance, the chloro group at the 4-position of the pyrimidine ring can be readily displaced by a variety of organoboron reagents in the presence of a suitable palladium catalyst and a base. This allows for the synthesis of a wide array of 4-aryl or 4-heteroaryl pyrimidine derivatives. The regioselectivity of these reactions is often high, with the coupling preferentially occurring at the more electrophilic chloro-substituted position. nih.gov

The development of efficient one-pot, regioselective double Suzuki coupling reactions for dichloropyrimidines further highlights the power of this methodology for the rapid diversification of pyrimidine scaffolds. nih.gov

Medicinal Chemistry and Biological Activity of 5 Chloro 4 Hydrazinylpyrimidine Derivatives

Antimicrobial Properties

Anti-Biofilm Activity of Derivatives

Biofilms, structured communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical settings. Recent research has highlighted the potential of hydrazone derivatives, a key structural feature of the title compound's derivatives, in combating biofilm formation.

Hydrazone derivatives have demonstrated notable antifungal and anti-biofilm effects against various Candida species. nih.gov These compounds are of particular interest as invasive candidiasis presents a growing health concern due to increasing resistance to current therapies. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of trehalose (B1683222) biosynthesis, a crucial process for yeast to withstand stress within a human host. nih.gov Specifically, targeting the enzyme trehalose-6-phosphate (B3052756) phosphatase (TPS2) has been identified as a promising strategy. researchgate.net

In the context of bacterial biofilms, certain pyrazole-derived molecules have been shown to effectively inhibit and disperse biofilms of Pseudomonas aeruginosa. mdpi.com One such molecule demonstrated the ability to reduce intracellular levels of c-di-GMP, a key signaling molecule in biofilm formation, leading to a 90% inhibition of biofilm formation at a concentration of 25 µM and 60% dispersal of established biofilms at 100 µM. mdpi.com Furthermore, a preclinical study in a mouse model showed that this compound could eliminate 90% of adherent bacteria on implants. mdpi.com While not directly derivatives of 5-chloro-4-hydrazinylpyrimidine, the activity of these related heterocyclic structures underscores the potential of this chemical class in developing novel anti-biofilm agents.

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential. These interactions can disrupt critical biological pathways in pathogens and diseased cells.

Interaction with Specific Molecular Targets

Derivatives of this scaffold have been shown to be potent inhibitors of several key enzymes implicated in various diseases:

Histone Deacetylases (HDACs): The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a cap group in the design of novel HDAC inhibitors. nih.govtandfonline.comnih.gov These enzymes are crucial in epigenetic regulation and are validated targets for anticancer drug development. nih.govnih.gov One derivative, compound L20, exhibited high selectivity for class I HDACs, with IC50 values of 0.684 µM, 2.548 µM, and 0.217 µM against HDAC1, HDAC2, and HDAC3, respectively, while showing minimal activity against HDAC6. nih.govtandfonline.com

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR): A highly potent dual kinase inhibitor, CHMFL-ALK/EGFR-050, was developed from an ALK inhibitor scaffold that includes the 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino moiety. This compound effectively inhibits both wild-type and various drug-resistant mutants of ALK and EGFR, which are key drivers in non-small-cell lung cancer (NSCLC). nih.gov The dual inhibition is a strategy to overcome acquired resistance to single-target tyrosine kinase inhibitors. nih.gov

G-protein-coupled receptor 119 (GPR119): BMS-903452, a derivative featuring a 5-chloropyrimidinyl group, is a potent and selective agonist of GPR119. medkoo.comncats.iotargetmol.com This receptor is predominantly expressed in pancreatic β-cells and gastrointestinal endocrine cells and is a promising target for the treatment of type 2 diabetes. medkoo.comncats.ionih.gov BMS-903452 has an EC50 of 14 nM for GPR119. targetmol.com

Xanthine (B1682287) Oxidase (XO): A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were designed as XO inhibitors for the treatment of gout. Several of these compounds showed better inhibitory activity than the standard drug allopurinol, with one derivative being 23 times more potent. nih.gov

Dihydroorotate Dehydrogenase (DHO-dehase): Studies on pyrimidine (B1678525) analogs as inhibitors of DHO-dehase, a key enzyme in the de novo pyrimidine biosynthetic pathway and a potential cancer target, have provided insights into the structural requirements for inhibition. nih.gov

Disruption of Biological Pathways

By inhibiting their respective molecular targets, these derivatives trigger a cascade of downstream effects that disrupt essential biological pathways:

Cell Cycle Progression and Apoptosis: The HDAC inhibitor L20 was found to promote G0/G1 phase cell cycle arrest and induce apoptosis in K562 leukemia cells. nih.govnih.govtandfonline.com Similarly, the dual ALK/EGFR inhibitor CHMFL-ALK/EGFR-050 was shown to affect downstream signaling pathways, leading to apoptosis and cell cycle arrest at the G0/G1 phase in NSCLC cell lines. nih.gov The inhibition of ALK fusion proteins by ALK inhibitors blocks signaling pathways that promote the division, multiplication, and survival of cancer cells. youtube.com

Glucose Homeostasis: The GPR119 agonist BMS-903452 stimulates glucose-dependent insulin (B600854) release directly from pancreatic β-cells. medkoo.comncats.io It also promotes the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) from the gastrointestinal tract. medkoo.comncats.ionih.gov This dual mechanism of action contributes to the lowering of blood glucose levels, making it a potential treatment for type 2 diabetes. medkoo.comnih.gov The activation of GPR119 leads to an increase in intracellular cAMP levels, which is the key signaling event. nih.govfrontiersin.org

Other Potential Biological Activities (e.g., Antitubercular, Anti-inflammatory)

Beyond their anti-biofilm and enzyme-inhibiting properties, derivatives of this compound and related structures have shown promise in other therapeutic areas.

Antitubercular Activity: Several studies have highlighted the potential of pyrimidine derivatives as antitubercular agents, which is crucial given the rise of drug-resistant tuberculosis. acs.orgnih.govnih.gov A comprehensive structure-activity relationship (SAR) study of pyrimidine derivatives identified a representative compound, 5a, with potent activity against various strains of Mycobacterium tuberculosis, including clinical drug-resistant isolates, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 µg/mL. acs.orgnih.gov Some pyrimidine derivatives have been identified as non-covalent inhibitors of DprE1, a key enzyme in the mycobacterial cell wall synthesis. ucl.ac.uk

Anti-inflammatory Activity: Hydrazones and their derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory effects. nih.gov Several series of pyrimidine derivatives synthesized from chalcones have been evaluated for their anti-inflammatory properties. researchgate.netresearcher.life In some cases, these compounds have exhibited excellent anti-inflammatory activity in carrageenan-induced rat paw edema models. researcher.life

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective therapeutic agents.

Influence of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the this compound scaffold and related structures have yielded valuable insights into the structural features that govern their biological effects:

HDAC Inhibitors: In the development of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors, it was discovered that the presence of small substituents, such as a methoxy (B1213986) group, on the phenyl ring is beneficial for inhibitory activity. nih.govnih.govproquest.com The 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety acts as a cap group, forming hydrophobic interactions with residues at the opening of the enzyme's active site. tandfonline.com

Antitubercular Agents: For pyrimidine-based antitubercular compounds, the central pyrimidine ring was found to be crucial for their activity. acs.org SAR studies indicated that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated and could lead to potent derivatives. acs.orgnih.gov In another series of TMPKmt inhibitors, the introduction of chlorine substituents at different positions of a phenoxy moiety led to compounds with whole-cell antitubercular activity. ucl.ac.uk

Dihydroorotate Dehydrogenase Inhibitors: SAR studies of pyrimidine analogs as DHO-dehase inhibitors revealed that the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid are essential for significant inhibition. nih.gov There is a steric limitation at the 5-position, where a substituent larger than a methyl group is not well-tolerated. nih.gov

Other Enzyme Inhibitors: For 1,2,4-triazolo[1,5-a]pyrimidine-based xanthine oxidase inhibitors, the nature and position of substituents on a phenyl ring attached to the triazole moiety significantly influenced their potency. nih.gov

The following table summarizes the key biological activities and associated molecular targets of various this compound derivatives and related compounds.

| Compound/Derivative Class | Biological Activity | Molecular Target/Mechanism | Key Findings |

| Hydrazone Derivatives | Anti-biofilm (Antifungal) | Inhibition of trehalose biosynthesis (e.g., TPS2) | Effective against Candida spp. biofilms. nih.govresearchgate.net |

| 5-Chloro-4-((substituted phenyl)amino)pyrimidine Derivatives | Enzyme Inhibition (Anticancer) | Histone Deacetylase (HDAC) Inhibition | Selective for Class I HDACs; promotes cell cycle arrest and apoptosis. nih.govnih.govtandfonline.com |

| 5-Chloro-pyrimidinyl Derivatives | Enzyme Inhibition (Anticancer) | Anaplastic Lymphoma Kinase (ALK) / Epidermal Growth Factor Receptor (EGFR) Inhibition | Potent dual inhibitor of wild-type and resistant mutants. nih.gov |

| 5-Chloropyrimidinyl Derivatives | Enzyme Agonism (Antidiabetic) | G-protein-coupled receptor 119 (GPR119) Agonism | Stimulates insulin and GLP-1 secretion. medkoo.comncats.ionih.gov |

| Pyrimidine Derivatives | Antitubercular | Inhibition of M. tuberculosis growth (e.g., DprE1 inhibition) | Potent against drug-resistant strains. acs.orgnih.govucl.ac.uk |

| Pyrimidine-hydrazone Derivatives | Anti-inflammatory | Not specified | Significant activity in pre-clinical models. nih.govresearcher.life |

Design Principles for Developing New Lead Compounds

The development of novel lead compounds from the this compound scaffold is a strategic endeavor in medicinal chemistry, guided by established principles of drug design. These principles focus on the systematic modification of the parent molecule to enhance biological activity, selectivity, and pharmacokinetic properties. The core strategies involve structure-activity relationship (SAR) studies, fragment-based drug design (FBDD), and pharmacophore modeling. These approaches leverage the inherent reactivity and structural features of the this compound core to explore interactions with various biological targets.

A key aspect of designing new lead compounds is the strategic modification of the this compound scaffold. The chlorine atom at the 5-position and the hydrazinyl group at the 4-position are primary sites for chemical derivatization. The pyrimidine ring itself also offers opportunities for modification, although this is less common.

The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully utilized as a "cap" group in the design of histone deacetylase (HDAC) inhibitors. nih.govnih.gov This cap region is crucial for making hydrophobic interactions with the target enzyme. nih.gov In this context, the hydrazinyl group of this compound is conceptualized as a reactive handle that can be transformed into a substituted amino group, forming the basis for the cap.

Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the phenylamino (B1219803) group significantly influences the inhibitory activity of these compounds against HDACs. For instance, the presence of smaller groups, such as a methoxy substituent, has been found to be beneficial for HDAC inhibitory activity. nih.govnih.gov

In the pursuit of dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), a series of 5-chloro-pyrimidine-2,4-diamine derivatives were developed. sci-hub.se While not directly derived from this compound, the SAR from this series provides valuable insights into how modifications on a 5-chloropyrimidine (B107214) core affect kinase inhibition. In these studies, a pyridine (B92270) ring was found to be critical for inhibitory activity against both CDK6 and CDK9. sci-hub.se

The following interactive table summarizes key research findings on the impact of different substituents on the biological activity of 5-chloropyrimidine derivatives.

Interactive Data Table: Structure-Activity Relationship of 5-Chloropyrimidine Derivatives

| Scaffold | Substituent at C4 | Substituent at C2 | Target | Key Findings | Reference |

| 5-chloro-4-((phenyl)amino)pyrimidine | Substituted phenylamino | Various heterocyclic amines | HDAC | Small groups (e.g., methoxy) on the phenyl ring are beneficial for activity. | nih.govnih.gov |

| 5-chloro-pyrimidine-2,4-diamine | Phenylamino | Pyridin-2-ylamino | CDK6/9 | The pyridine ring is crucial for inhibitory activity. | sci-hub.se |

Fragment-based drug design (FBDD) is another powerful strategy for developing lead compounds from this compound. In this approach, the pyrimidine derivative can be considered a fragment that can be linked to other molecular fragments to build a more potent and selective inhibitor. The hydrazinyl group is particularly useful in this context as it can be readily reacted with various electrophiles to create a library of diverse compounds.

Bioisosteric replacement is a fundamental principle in drug design that can be applied to the this compound scaffold. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For instance, the hydrazinyl group (-NHNH2) could be replaced by other linkers or functional groups to modulate the compound's interaction with its target. Similarly, the chlorine atom at the C5 position could be substituted with other halogens or small lipophilic groups to fine-tune the electronic and steric properties of the molecule.

Advanced Applications and Computational Studies of 5 Chloro 4 Hydrazinylpyrimidine

Role as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of 5-Chloro-4-hydrazinylpyrimidine, stemming from its nucleophilic hydrazinyl moiety and the electrophilic carbon atom bearing a chlorine substituent, makes it an exceptionally valuable precursor in the construction of intricate molecular frameworks. Chemists leverage this reactivity to forge new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the assembly of diverse and functionally rich heterocyclic systems.

Construction of Diverse Heterocyclic Compounds

The primary application of this compound is in the synthesis of fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another ring. The hydrazinyl group is a potent binucleophile that readily undergoes cyclocondensation reactions with a variety of di-electrophilic partners.

A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines . This scaffold is a bioisostere of the natural purine (B94841) ring and is of significant interest in medicinal chemistry for developing inhibitors of enzymes like cyclin-dependent kinases (CDKs). banglajol.infoarkat-usa.orgbiosynth.com The general synthesis involves the reaction of a hydrazinylpyrimidine with a β-dicarbonyl compound or its equivalent. The process leads to the formation of a pyrazole (B372694) ring fused to the pyrimidine core. While many routes exist, a common strategy involves reacting a substituted hydrazine (B178648) with a pyrimidine precursor bearing appropriate functional groups to facilitate cyclization. nih.gov

Another important class of compounds derived from this precursor are the banglajol.inforesearchgate.netmiami.edutriazolo[4,3-c]pyrimidines and their more stable isomers, banglajol.inforesearchgate.netmiami.edutriazolo[1,5-c]pyrimidines . These fused systems are synthesized by reacting the hydrazinyl group with reagents like orthoesters or cyanogen (B1215507) bromide. The initial cyclization typically yields the [4,3-c] isomer, which can then rearrange to the more thermodynamically stable [1,5-c] system. These triazolopyrimidine structures are investigated for a wide range of biological activities. miami.edursc.orgmdpi.com The synthesis of these fused nitrogen-rich heterocycles highlights the foundational role of hydrazinylpyrimidines in creating novel molecular entities. globallabor.com.brmdpi.com

Recent methodologies have also demonstrated the conversion of pyrimidines into pyrazoles through skeletal remodeling mediated by hydrazine, offering a novel pathway to leverage pyrimidine chemistry for accessing different heterocyclic cores. nih.gov

The table below summarizes the key heterocyclic systems synthesized using hydrazinylpyrimidine precursors and the typical reagents involved.

| Target Heterocycle | Typical Reagent(s) for Cyclization | Significance |

| Pyrazolo[3,4-d]pyrimidines | β-Dicarbonyl compounds, β-Ketoesters | Bioisosteres of purines, CDK inhibitors banglajol.infoarkat-usa.org |

| banglajol.inforesearchgate.netmiami.eduTriazolopyrimidines | Orthoesters, Acyl chlorides, Isothiocyanates | Diverse pharmacological activities rsc.orgmdpi.com |

| Pyrimidines (via rearrangement) | Triflic anhydride (B1165640) followed by hydrazine | Skeletal editing to form pyrazoles nih.gov |

Synthesis of Spirocyclic Frameworks

Spirocycles, compounds containing two rings connected by a single common atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures. rsc.orgnih.gov The hydrazinyl functional group of this compound is instrumental in building such complex architectures. A well-established method involves the condensation of hydrazines with cyclic ketones that possess an additional reactive site, most notably isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. banglajol.inforesearchgate.netnih.gov

The reaction typically proceeds via the formation of a hydrazone intermediate at the C3-keto group of isatin. Subsequent intramolecular cyclization leads to the formation of a new heterocyclic ring, creating the spiro center at the C3 position of the indole (B1671886) core. researchgate.net For instance, the reaction of 5-chloroisatin (B99725) with carbohydrazide (B1668358) can lead to spiro-oxadiazoline derivatives. banglajol.info This strategy allows for the fusion of the pyrimidine moiety into a complex spirocyclic system, generating novel scaffolds for biological screening. researchgate.net The synthesis of spirocyclic dihydropyrazoles from tosylhydrazones also illustrates a relevant pathway where a hydrazine derivative is key to forming the spiro-linkage. rsc.org

Applications in Synthesis of Other Bioactive Scaffolds (e.g., Steroids, Coumarins)

The utility of this compound extends to its incorporation into other established pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities. A significant area of this research is the synthesis of coumarin-pyrimidine hybrids . arkat-usa.orgnih.gov

Coumarins are a major class of natural and synthetic compounds with a wide spectrum of pharmacological properties. rsc.org By reacting a coumarin (B35378) derivative bearing an appropriate electrophilic site with this compound (or a similar pyrimidine building block), chemists can permanently link these two important scaffolds. For example, coumarins functionalized with α,β-unsaturated ketone systems can undergo condensation with the hydrazine moiety to form a pyrimidine ring attached to the coumarin framework. arkat-usa.org These hybrid molecules are being explored for various therapeutic applications, including as anticancer and antidiabetic agents. nih.govrsc.orgresearchgate.net

Applications in Material Science

While the primary applications of this compound have been in organic and medicinal chemistry, its structural features suggest potential uses in the field of material science. The development of novel functional materials often relies on building blocks with specific electronic and structural properties.

Development of Novel Materials with Specific Properties

Nitrogen-rich heterocyclic compounds are known to be valuable components in the creation of advanced materials. A related compound, (5-chloro-pyridin-2-yl)-hydrazine, is noted for its use in preparing specialized polymers and materials where its structure contributes to specific properties. The pyrimidine core, being more electron-deficient than pyridine (B92270), along with its multiple nitrogen atoms, makes this compound and its derivatives attractive candidates for polymer science. The development of polymer-type reagents from chlorotriazines for chemical synthesis showcases how nitrogen-rich heterocycles can be integrated into polymeric backbones to create functional materials. researchgate.net The ability of the hydrazinyl group to react with various monomers could allow for the incorporation of the chloropyrimidine unit into polymer chains, potentially imparting properties such as thermal stability, flame retardancy, or specific electronic characteristics.

Potential as Components in Sensors and Catalysts

The multiple nitrogen atoms in the pyrimidine ring and the attached hydrazine group make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The nitrogen atoms can act as donor sites to coordinate with metal ions. This chelating ability is a key feature for applications in catalysis and chemical sensing. mdpi.com

For example, metal complexes of pyrimidine-based ligands can function as catalysts in various organic transformations. Furthermore, the interaction of these nitrogen-rich compounds with specific metal ions can lead to a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor. While specific applications of this compound in these areas are still emerging, the foundational chemistry of nitrogen-containing heterocycles strongly supports this potential. mdpi.com

Biochemical and Biophysical Research Applications

The unique structural features of this compound, namely the reactive hydrazinyl group and the electron-withdrawing chloro-substituent on the pyrimidine ring, make it a valuable tool in biochemical and biophysical investigations. These studies are crucial for understanding its potential therapeutic applications and for designing novel molecules with enhanced biological activity.

Investigation of Interactions with Biological Systems (e.g., DNA nucleotides)

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents. While direct studies on the interaction of this compound with DNA are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a subject of intense investigation. These studies provide a foundational understanding of how this compound might interact with nucleic acids.

Research on related pyrimidine derivatives suggests that they can bind to DNA through various modes, including groove binding and partial intercalation. The planar nature of the pyrimidine ring is conducive to slipping into the grooves of the DNA double helix or even partially inserting between the base pairs. It is hypothesized that the hydrazinyl group of this compound could form specific hydrogen bonds with the functional groups of DNA bases, thereby stabilizing the interaction. The chloro group, with its electron-withdrawing nature, can further modulate the electronic properties of the pyrimidine ring, influencing its stacking interactions with the DNA bases.

Elucidation of Drug Mechanisms of Action at the Molecular Level

Understanding the mechanism of action of a compound at the molecular level is paramount for its development as a therapeutic agent. For this compound, this involves identifying its cellular targets and characterizing the ensuing molecular events. Derivatives of 5-chloropyrimidine (B107214) have been investigated for their inhibitory effects on various enzymes, offering insights into the potential mechanisms of the parent compound.

For instance, compounds bearing the 5-chloro-4-aminopyrimidine scaffold have been identified as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene regulation, and their inhibition is a validated strategy in cancer therapy. It is plausible that this compound could serve as a precursor or a fragment for the design of novel HDAC inhibitors. The hydrazinyl group offers a synthetic handle for further chemical modifications to optimize binding affinity and selectivity for specific HDAC isoforms.

Furthermore, pyrimidine derivatives are known to target a wide range of kinases, which are key players in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The this compound core could be a valuable starting point for the development of kinase inhibitors.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing powerful methods to predict and analyze the behavior of molecules at an atomic level. For this compound, computational approaches offer a means to explore its potential biological activities and chemical properties before embarking on extensive experimental work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interactions.

| Potential Target | Predicted Key Interactions | Significance |

| Histone Deacetylases (HDACs) | Hydrogen bonding with active site residues, coordination with zinc ion | Basis for designing novel anticancer agents |

| Kinases | Hydrogen bonding with hinge region, hydrophobic interactions | Foundation for developing targeted therapies |

| DNA | Groove binding, intercalation, hydrogen bonding with base pairs | Insights into potential antimicrobial or anticancer activity |

Prediction of Chemical Reactivity and Selectivity

Computational methods can be employed to predict the chemical reactivity and selectivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide information about the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.

These calculations can help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, the hydrazinyl group is expected to be a potent nucleophile, making it a reactive site for various chemical transformations. The chlorine atom, being a good leaving group, also represents a site for nucleophilic substitution reactions. Understanding the reactivity of different positions on the pyrimidine ring is crucial for its synthetic manipulation and for predicting its metabolic fate in a biological system.

DNA Binding Mode Analysis (e.g., Groove Binding, Intercalation)

Building upon molecular docking, more advanced computational techniques like molecular dynamics (MD) simulations can be used to analyze the binding of this compound to DNA in greater detail. MD simulations can provide a dynamic picture of the interaction, revealing how the ligand and DNA adapt to each other's presence over time.

These simulations can help to distinguish between different binding modes, such as minor groove binding, major groove binding, or intercalation. By analyzing the trajectory of the simulation, researchers can identify the specific hydrogen bonds, van der Waals interactions, and electrostatic interactions that stabilize the DNA-ligand complex. For pyrimidine derivatives, studies have shown that subtle changes in the substitution pattern can significantly influence the preferred binding mode. Computational analysis of this compound's interaction with different DNA sequences could reveal sequence-specific binding preferences, which is a highly desirable property for a DNA-targeting drug.

| Binding Mode | Description | Key Stabilizing Forces |

| Minor Groove Binding | The molecule fits into the narrower groove of the DNA double helix. | Hydrogen bonds, van der Waals interactions, electrostatic interactions. |

| Intercalation | The planar aromatic ring of the molecule inserts between adjacent base pairs of the DNA. | π-π stacking interactions, hydrophobic interactions. |

Conclusions and Future Research Directions

Summary of Key Contributions of 5-Chloro-4-hydrazinylpyrimidine to Chemical and Biological Research

Currently, there are no specific, well-documented contributions of this compound to chemical and biological research found in peer-reviewed literature. Its primary role appears to be that of a potential building block or intermediate in organic synthesis. The hydrazinyl (-NHNH2) and chloro (-Cl) functional groups on the pyrimidine (B1678525) ring suggest its utility in synthesizing more complex heterocyclic systems, a common practice in medicinal and agrochemical research. acs.orgnih.govorientjchem.org

Identification of Unexplored Research Avenues and Challenges

The primary and most significant unexplored research avenue is the compound itself. The lack of foundational data presents a major challenge but also a clear opportunity for novel research. Key areas that remain entirely unexplored include:

Detailed Synthesis and Characterization: While the compound is available, detailed and optimized synthetic routes, along with comprehensive characterization of its spectroscopic and physicochemical properties, have not been published.

Chemical Reactivity: A systematic study of its reactivity is needed. This includes exploring its behavior in cyclocondensation reactions to form fused pyrimidine systems (like pyrazolo[3,4-d]pyrimidines or triazolo[4,3-c]pyrimidines), nucleophilic substitution reactions at the chlorine-bearing carbon, and reactions involving the hydrazinyl moiety.

Biological Screening: The compound has not been subjected to broad biological screening. Its structural similarity to other biologically active pyrimidine derivatives suggests potential for various activities, but this remains untested. nih.govorientjchem.org

Computational Studies: Theoretical studies on its molecular structure, electronic properties, and potential binding modes with biological targets are completely lacking.

The main challenge is the absence of any prior research to build upon, requiring any investigation to start from fundamental synthesis and characterization before moving to application-oriented studies.

Future Prospects in Drug Discovery, Agrochemicals, and Advanced Materials Science

Given the well-established importance of the pyrimidine scaffold in various applied fields, one can speculate on the potential future prospects for this compound, should foundational research be undertaken.

Drug Discovery: Pyrimidine derivatives are central to numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govnih.gov The hydrazone derivatives formed from hydrazinylpyrimidines are also a well-known class of biologically active compounds. scispace.comnih.govnih.gov If this compound were to be used as a scaffold, it could lead to novel compounds for screening against various diseases.

Agrochemicals: The pyrimidine ring is a "privileged scaffold" in the agrochemical industry, found in many successful herbicides, fungicides, and insecticides. acs.orgacs.org Research into new pyrimidine-based agrochemicals is ongoing, aiming to develop safer and more effective products. auctoresonline.org this compound could serve as a precursor for new active ingredients in this sector.

Advanced Materials Science: Pyrimidine derivatives have also found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs), dyes, and corrosion inhibitors. nih.gov The specific properties of this compound in this context are unknown but represent a potential area for future material science research.

Q & A

Q. What are the optimized synthetic routes for 5-chloro-4-hydrazinylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves hydrazine substitution at the 4-position of a chloropyrimidine precursor. For example:

- Step 1 : Start with 5-chloro-4-nitropyrimidine. Reduce the nitro group to an amine using stannous chloride (SnCl₂) in hydrochloric acid at 273 K, followed by neutralization and extraction .

- Step 2 : React the intermediate with hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC.

- Yield Optimization : Higher yields (>85%) are achieved with excess hydrazine (2–3 equivalents) and prolonged reaction times (12–24 hrs). Lower yields occur with competing side reactions, such as over-alkylation .

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal Temperature | 60–80°C (reflux) | |

| Reaction Time | 12–24 hrs | |

| Yield Range | 70–90% |

Q. How can spectroscopic techniques resolve ambiguities in characterizing this compound derivatives?

Methodological Answer :

- IR Spectroscopy : Confirm the presence of the hydrazinyl (–NH–NH₂) group via N–H stretching bands at 3200–3350 cm⁻¹ and N–N stretching at 950–1100 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Hydrazine protons appear as broad singlets at δ 4.5–5.5 ppm. Aromatic protons in the pyrimidine ring resonate at δ 8.0–9.0 ppm .

- 13C NMR : The C4 carbon (hydrazinyl attachment) shows a downfield shift (~155 ppm) due to electron withdrawal by chlorine at C5 .

- Contradiction Handling : Discrepancies in NH proton signals may arise from tautomerism. Use DMSO-d₆ as a solvent to stabilize tautomers and improve resolution .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to model charge distribution. The C4 position exhibits higher electrophilicity (Fukui index f⁻ > 0.25) compared to C2/C6, favoring hydrazine attack .

- Kinetic Studies : Monitor activation energy (ΔG‡) for substitution using Eyring plots. Hydrazine reactions show ΔG‡ ~18 kcal/mol in polar aprotic solvents (e.g., DMF) .

- Contradiction Note : Some studies report lower reactivity in protic solvents (e.g., ethanol) due to hydrogen bonding with hydrazine, reducing nucleophilicity .

Q. How do structural modifications at the hydrazinyl group affect biological activity?

Methodological Answer :

- Derivative Design :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) to form hydrazides. Test antimicrobial activity against E. coli (MIC values: 2–8 µg/mL) .

- Heterocyclic Fusion : Synthesize thiadiazole or oxadiazole hybrids via cyclization with CS₂ or POCl₃. These derivatives show enhanced inhibition of dihydrofolate reductase (IC₅₀: 0.5–3 µM) .

- SAR Insights : Bulky substituents at the hydrazinyl terminal improve binding to enzyme active sites but reduce solubility. Balance logP values (1.5–2.5) for optimal bioavailability .

Q. What experimental and theoretical approaches resolve contradictions in reported crystal structures of hydrazinylpyrimidine derivatives?

Methodological Answer :

- X-ray Crystallography : Compare hydrogen-bonding patterns. For example, N7–H···N3 interactions in 5-bromo-2-chloropyrimidin-4-amine form dimeric networks . Discrepancies in unit cell parameters may arise from solvent inclusion (e.g., acetonitrile vs. ethanol).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions. A study showed 12% H···Cl contacts and 25% H···N contacts in related structures, explaining stability variations .

- Thermogravimetric Analysis (TGA) : Confirm solvent retention (weight loss ~5% at 100–150°C) to validate crystallographic data .

Q. How can mechanistic studies differentiate between SNAr and radical pathways in hydrazine substitutions?

Methodological Answer :

- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to the reaction. If yield drops >50%, a radical pathway is likely .

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine. ¹H-¹⁵N HMBC NMR will show coupling only in SNAr mechanisms .

- Kinetic Isotope Effect (KIE) : A KIE > 2 suggests hydrogen abstraction in a radical chain mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.